molecular formula C22H21ClFNO3 B11397210 6-chloro-9-[2-(4-fluorophenyl)ethyl]-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

6-chloro-9-[2-(4-fluorophenyl)ethyl]-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11397210
M. Wt: 401.9 g/mol
InChI Key: DHWAQPONCULMBT-UHFFFAOYSA-N
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Description

6-CHLORO-9-[2-(4-FLUOROPHENYL)ETHYL]-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones. This compound is characterized by its unique structure, which includes a chloro and fluorophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-9-[2-(4-FLUOROPHENYL)ETHYL]-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[8,7-e][1,3]oxazin-2-one core, followed by the introduction of the chloro and fluorophenyl groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-9-[2-(4-FLUOROPHENYL)ETHYL]-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chloro and fluorophenyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

6-CHLORO-9-[2-(4-FLUOROPHENYL)ETHYL]-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-CHLORO-9-[2-(4-FLUOROPHENYL)ETHYL]-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-CHLORO-9-[2-(4-FLUOROPHENYL)ETHYL]-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE: shares similarities with other chromeno[8,7-e][1,3]oxazin-2-one derivatives, such as those with different substituents on the phenyl ring or variations in the alkyl chain length.

Uniqueness

The uniqueness of 6-CHLORO-9-[2-(4-FLUOROPHENYL)ETHYL]-4-PROPYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE lies in its specific combination of chloro and fluorophenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H21ClFNO3

Molecular Weight

401.9 g/mol

IUPAC Name

6-chloro-9-[2-(4-fluorophenyl)ethyl]-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C22H21ClFNO3/c1-2-3-15-10-20(26)28-21-17(15)11-19(23)22-18(21)12-25(13-27-22)9-8-14-4-6-16(24)7-5-14/h4-7,10-11H,2-3,8-9,12-13H2,1H3

InChI Key

DHWAQPONCULMBT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)CCC4=CC=C(C=C4)F

Origin of Product

United States

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